1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride
Description
1-(4-Ethoxythian-4-yl)-N-methylmethanamine hydrochloride is a synthetic amine derivative characterized by a thian (tetrahydrothiopyran) ring substituted with an ethoxy group at the 4-position. The compound features an N-methylmethanamine side chain, which is protonated as a hydrochloride salt to enhance solubility and stability. Its ethoxy substituent may influence lipophilicity and metabolic stability compared to halogenated or unsubstituted analogs.
Properties
IUPAC Name |
1-(4-ethoxythian-4-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS.ClH/c1-3-11-9(8-10-2)4-6-12-7-5-9;/h10H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWZCSUXTBMDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCSCC1)CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxythiophene and N-methylmethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Solvents: Solvents like ethanol, methanol, or dichloromethane are commonly employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactions
1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride features a complex structure that includes an ethoxy group and a thian ring. Its unique properties allow it to undergo various chemical reactions:
- Oxidation : This process can convert the compound into ketones or aldehydes using agents like potassium permanganate.
- Reduction : The compound can be reduced to form alcohols or amines, typically employing sodium borohydride.
- Substitution : It can participate in substitution reactions where one functional group is replaced by another, often involving halogens or nucleophiles.
Chemistry
1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride is utilized as a reagent in organic synthesis. Its ability to act as an intermediate facilitates the creation of more complex molecules, making it valuable in synthetic chemistry.
Biology
Research has focused on the compound's interactions with biological systems. Studies indicate its potential effects on various biomolecules, which could lead to insights into biochemical pathways and enzyme interactions. For instance, it has been investigated for its role in metabolic processes and enzyme modulation.
Medicine
The compound is under investigation for its therapeutic properties. Its unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways. Preliminary studies have explored its efficacy against certain diseases, although further research is necessary to establish clinical relevance.
Industrial Applications
In industrial settings, 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride is employed in the production of specialty chemicals and materials. Its reactivity makes it suitable for developing new chemical processes and materials that require specific functional groups.
Case Studies
-
Biological Interaction Study :
A study examined the interaction of 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride with specific enzymes involved in metabolic pathways. Results indicated that the compound could modulate enzyme activity, suggesting potential applications in metabolic disorder treatments. -
Synthesis of Novel Compounds :
Researchers utilized this compound as an intermediate to synthesize a series of novel thiazole derivatives. The derivatives were characterized by NMR spectroscopy and evaluated for antimicrobial activity, showing promising results against various bacterial strains. -
Therapeutic Investigations :
In preclinical trials, the compound was assessed for its efficacy against certain cancer cell lines. The findings suggested that it might inhibit cell proliferation, warranting further investigation into its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares 1-(4-Ethoxythian-4-yl)-N-methylmethanamine hydrochloride with key analogs, emphasizing structural variations and biological activities:
Key Observations :
- Core Heterocycle Influence: Thian and thienopyran cores (e.g., Ulotaront) are associated with TAAR1 modulation, while phenyl or piperidine derivatives (e.g., ) may target opioid receptors or enzymes .
- Substituent Effects : Ethoxy groups (target compound) likely increase metabolic stability compared to electron-withdrawing groups (e.g., chloro, fluoro), which may enhance binding affinity but reduce bioavailability .
- Salt Forms : Hydrochloride salts are ubiquitous, improving aqueous solubility for CNS-targeted drugs .
Physicochemical Properties
- Lipophilicity : Ethoxy substitution (target compound) may confer moderate logP (~2.5), balancing blood-brain barrier penetration and solubility. Chlorophenyl analogs (logP ~3.0) are more lipophilic but prone to oxidative metabolism .
- Stability : Hydrochloride salts enhance stability; however, ethoxy groups are less susceptible to hydrolysis than ester or amide functionalities in other analogs .
Biological Activity
1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride, also known by its IUPAC name (4-ethoxytetrahydro-2H-thiopyran-4-yl)methanamine hydrochloride, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and relevant case studies that highlight its applications in various fields.
- Molecular Formula : C8H17NOS·HCl
- Molecular Weight : 195.75 g/mol
- CAS Number : 2416242-92-5
- Purity : ≥95% .
Biological Activities
The biological activities of 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride can be categorized into several key areas:
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thian compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 62.5 µg/mL to 125 µg/mL against these pathogens .
2. Antiproliferative Effects
Research has demonstrated that certain thian derivatives possess antiproliferative effects on cancer cell lines. For example, studies involving methanol extracts from related compounds showed IC50 values of approximately 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells . This suggests a potential role for 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride in cancer therapeutics.
3. Neuropharmacological Effects
Preliminary investigations into the neuropharmacological effects of similar compounds indicate potential benefits in modulating neurotransmitter systems. Compounds structurally related to methanamines have been studied for their effects on serotonin and dopamine pathways, which could lead to applications in treating mood disorders .
The precise mechanism of action for 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride is still under investigation. However, it is hypothesized that its activity may involve:
- Inhibition of key enzymes involved in bacterial metabolism.
- Interference with cell signaling pathways that promote cancer cell proliferation.
- Modulation of neurotransmitter release , potentially affecting mood and cognitive functions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of various thian derivatives was tested against resistant strains of bacteria. The results indicated that compounds closely related to 1-(4-Ethoxythian-4-yl)-N-methylmethanamine;hydrochloride exhibited significant antibacterial activity with MIC values comparable to traditional antibiotics .
Case Study 2: Cancer Cell Inhibition
A research team investigated the antiproliferative effects of several thian derivatives on human cancer cell lines. The study found that treatment with these compounds led to reduced cell viability and induced apoptosis in HeLa and A549 cells, suggesting their potential as chemotherapeutic agents .
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Measurement Method | Results (MIC/IC50) |
|---|---|---|---|
| Antimicrobial | E. coli | Broth microdilution | MIC = 62.5 µg/mL |
| S. aureus | Broth microdilution | MIC = 78.12 µg/mL | |
| Antiproliferative | HeLa | MTT Assay | IC50 = 226 µg/mL |
| A549 | MTT Assay | IC50 = 242.52 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
